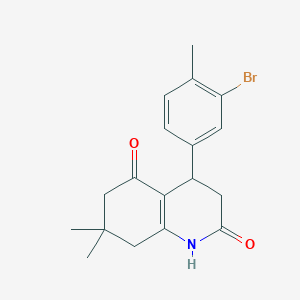

4-(3-bromo-4-methylphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Descripción general

Descripción

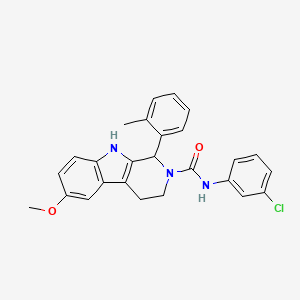

The study of quinolinediones and their derivatives has garnered interest due to their diverse chemical reactions and potential applications in various fields. The compound shares structural similarities with synthesized quinolinediones, which have been characterized by various spectroscopic techniques and crystallography to understand their properties and applications.

Synthesis Analysis

The synthesis of related quinolinedione compounds typically involves multi-step reactions, starting from selected bromophenyl and methylated precursors. For instance, Xiang et al. (2009) synthesized a related compound through reactions characterized by IR, 1H NMR, and elemental analysis, highlighting the crucial steps in obtaining the desired crystal structure (Xiang, 2009).

Molecular Structure Analysis

Crystallographic analysis plays a pivotal role in determining the molecular structure of quinolinediones. For example, the study by Da et al. (2002) detailed the crystal structure of a related compound, revealing its monoclinic space group and the conformations of its six-membered rings, which provides insights into the molecular arrangement and potential interactions (Da, 2002).

Chemical Reactions and Properties

The chemical reactivity of quinolinediones involves various substitution reactions, as discussed by McOmine et al. (1969), where bromination and nitration were key to modifying the compound's structure and properties (McOmine, Klásek, Kořistek, Sedmera, & Halada, 2003).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

The chemical structure of compounds related to 4-(3-bromo-4-methylphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been extensively studied for their synthesis and crystal structure characterization. For instance, studies have demonstrated the synthesis and crystal structure of similar compounds, shedding light on their potential applications in material science and pharmaceutical research due to their unique structural features (Wangchun Xiang, 2009). The crystallographic analysis reveals the distorted boat and half-chair conformations of the quinoline ring system, indicating the presence of non-classical hydrogen bonds and π-π interactions which could be pivotal in designing new materials or drug molecules.

Antifungal and Cytotoxic Activities

Research has been conducted on derivatives of quinolinediones, indicating their significant antifungal and cytotoxic activities. For example, a series of 6-(N-arylamino)-7-methylthio-5,8-quinolinedione derivatives exhibited potent antifungal activities against Candida species, with some derivatives showing higher potency than fluconazole (C. Ryu, J. Choi, Sunghoon Kim, 1998). This suggests that modifications to the quinolinedione scaffold could lead to effective antifungal agents. Furthermore, carboxamide derivatives of benzo[b][1,6]naphthyridines, related structurally to quinolinediones, have demonstrated growth inhibitory properties against various cancer cell lines, highlighting the therapeutic potential of this chemical framework (L. Deady, T. Rodemann, L. Zhuang, B. Baguley, W. Denny, 2003).

Coordination Chemistry and Molecular Rearrangements

The quinolinedione structure also plays a significant role in coordination chemistry and molecular rearrangements. Studies have illustrated how quinolinediones can serve as ligands, forming complex structures with metals, which could be beneficial in catalysis and material science. For instance, research on organoplatinum(IV) and palladium(IV) complexes containing intramolecular coordination systems based on the quinolinyl group has provided insights into the structural versatility and potential applications of these complexes in catalysis and as materials (A. Canty, J. Hoare, J. Patel, M. Pfeffer, B. Skelton, Allan H. White, 1999).

Nonlinear Optical Properties

The synthesis of isomeric (E)-[4-(dimethylamino)phenyl]-vinylquinoxalines, which are precursors to new classes of nonlinear optical chromophores, showcases the potential of quinolinedione derivatives in the field of optical materials. These compounds, possessing donor-π-bridge structures, are expected to exhibit high first hyperpolarizability values, indicating their utility in developing advanced optical materials (S. Sharipova, A. A. Gilmutdinova, D. Krivolapov, Zilya R. Khisametdinova, O. Kataeva, A. Kalinin, 2017).

Propiedades

IUPAC Name |

4-(3-bromo-4-methylphenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO2/c1-10-4-5-11(6-13(10)19)12-7-16(22)20-14-8-18(2,3)9-15(21)17(12)14/h4-6,12H,7-9H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZARHRKIOZHVOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-bromo-4-methylphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4-acetylphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4583716.png)

![6-amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4583741.png)

![N-ethyl-N'-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4583742.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4583743.png)

![N-(2-methylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4583753.png)

![methyl 3-(2-chlorobenzyl)-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4583758.png)

![2-bromo-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B4583781.png)

![2-{[(4-bromo-2-chlorophenyl)amino]methylene}cyclohexanone](/img/structure/B4583800.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4583808.png)